Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate
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Overview
Description
Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzenesulfonyl group attached to an amino group, which is further connected to an ethyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate. This intermediate is then reduced to ethyl 4-aminobenzoate. The final step involves the sulfonylation of the amino group with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate.
Ethyl 4-(phenylsulfonyl)amino]benzoate: Similar structure but with a phenyl group instead of a methyl group attached to the sulfonyl group.
Ethyl 4-(methoxybenzenesulfonyl)amino]benzoate: Contains a methoxy group on the benzenesulfonyl moiety.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor and its ability to participate in various chemical reactions.
Properties
IUPAC Name |
ethyl 4-[benzenesulfonyl(methyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-21-16(18)13-9-11-14(12-10-13)17(2)22(19,20)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJSCNLCGTNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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